N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-15-5-2-1-4-14(15)16(20)18-12-6-8-13(9-7-12)19-10-3-11-23(19,21)22/h1-2,4-9H,3,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPCSODMZMOFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer oxygen atoms.
Scientific Research Applications
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
- Structure : Replaces isothiazolidine dioxide with a benzothiazole ring.
- Synthesis: Benzoylation of 2-aminobenzothiazole using substituted benzoyl chloride .
- Properties: Exhibits nonlinear optical (NLO) activity due to extended π-conjugation from the benzothiazole group. The fluorine atom enhances electron-withdrawing effects, critical for NLO efficiency .
Broflanilide
- Structure : Contains a 2-fluoro-3-(N-methylbenzamido)benzamide group with bromo and trifluoromethyl substituents.
- Application: Potent insecticide targeting γ-aminobutyric acid (GABA) receptors. The trifluoromethyl groups enhance lipophilicity and target binding .
[¹⁴C]Asundexian
- Structure: Features a 2-fluorobenzamide core with a triazole and pyridinone moiety.
- Pharmacokinetics : Radiolabeled for metabolic studies; the triazole group may improve stability compared to simpler benzamides .
Physicochemical Properties
Key Observations :
- Broflanilide’s higher molecular weight and lipophilic substituents favor membrane penetration, critical for pesticidal activity.
Yield Comparison :
Stability and Tautomerism
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H10FNO2S
- Molecular Weight : 253.29 g/mol
- CAS Number : 1798871-31-4
Synthesis
The synthesis of this compound involves a multi-step process including the formation of the isothiazolidine ring and subsequent functionalization to introduce the fluorobenzamide moiety. The detailed synthetic route can be found in various chemical literature, which outlines the use of specific reagents and conditions to achieve high yields.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of bacterial strains. Notably, it exhibited efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, this compound was evaluated for anticonvulsant activity. Preclinical studies indicated that it may modulate neurotransmitter systems in a manner similar to established anticonvulsants, providing a basis for further exploration in seizure management.
Case Study 1: Anticancer Mechanism
A study published in Cancer Letters investigated the anticancer mechanism of this compound. The researchers found that the compound activates caspase pathways leading to apoptosis in cancer cells. Furthermore, it was noted that the compound downregulates anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Antimicrobial Chemotherapy tested the antimicrobial efficacy of this compound against various pathogens. The results showed that it had a lower MIC compared to traditional antibiotics for certain strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option.
Data Summary
| Biological Activity | Assay Type | Results |
|---|---|---|
| Anticancer | Cell Proliferation Assay | Inhibits proliferation in breast/lung cancer cell lines |
| Antimicrobial | MIC Testing | Effective against Gram-positive and Gram-negative bacteria |
| Anticonvulsant | Seizure Models | Modulates neurotransmitter systems similar to known anticonvulsants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
